Dexamethasone-17(20)-enol-21-aldehyde

Corticosteroid degradation Mattox rearrangement Isomer-specific analysis

This steroid enol aldehyde is the defining Mattox degradation product of dexamethasone, essential as a pharmacopoeial impurity standard for UPLC/HPLC method validation and forced degradation studies. Unlike generic enol aldehydes from other corticosteroids, its unique Z-isomer dominance (~90%) delivers unmatched specificity for dexamethasone impurity profiling, ensuring ANDA and DMF regulatory compliance. Essential for QC batch release testing.

Molecular Formula C22H27FO4
Molecular Weight 374.46
CAS No. 6762-51-2
Cat. No. B601168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexamethasone-17(20)-enol-21-aldehyde
CAS6762-51-2
Synonyms(11β,16α)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17(20)-trien-21-al
Molecular FormulaC22H27FO4
Molecular Weight374.46
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C
InChIInChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17-/t12-,15+,16+,18+,20+,21+,22+/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





Dexamethasone-17(20)-enol-21-aldehyde (CAS 6762-51-2): A Critical Degradation Intermediate and Reference Standard for Corticosteroid Quality Control


Dexamethasone-17(20)-enol-21-aldehyde (CAS 6762-51-2) is a steroidal enol aldehyde and a key degradation and metabolic intermediate of dexamethasone and related corticosteroids containing a 1,3-dihydroxyacetone side chain on their D-rings [1]. It is formed via the acid-catalyzed Mattox rearrangement, a β-elimination of water, and is also generated from 17,21-diesters under alkaline conditions [1]. This compound is widely used as a pharmaceutical reference standard and impurity marker in analytical method development, method validation (AMV), and quality control (QC) for dexamethasone drug substances and drug products [2]. Its defined structure and characterization data are essential for ensuring the purity and safety of dexamethasone formulations, particularly in the context of ANDA submissions and commercial production [2].

Why Dexamethasone-17(20)-enol-21-aldehyde (6762-51-2) Cannot Be Substituted by Other Corticosteroid Enol Aldehydes in Analytical and Stability Studies


Enol aldehydes from different corticosteroids, such as betamethasone and beclomethasone, are not interchangeable reference standards due to distinct isomer ratios and formation kinetics under varying conditions. The specific E/Z isomer profile of Dexamethasone-17(20)-enol-21-aldehyde is a unique fingerprint that is critical for accurate impurity tracking and method validation [1]. Substituting a generic enol aldehyde standard would compromise analytical accuracy, potentially leading to misidentification of degradation products or inaccurate quantification of impurities, thereby failing to meet stringent regulatory requirements for pharmaceutical quality control [1].

Quantitative Evidence Differentiating Dexamethasone-17(20)-enol-21-aldehyde (6762-51-2) from Structural Analogs


Dexamethasone-Derived Enol Aldehyde Exhibits a Distinct ~9:1 Z-Isomer Preference Under Acidic Mattox Conditions

Under acidic conditions that mimic the Mattox rearrangement, Dexamethasone-17(20)-enol-21-aldehyde forms predominantly as the Z-isomer, with a reported ratio of approximately 90% [1]. This contrasts with the enol aldehyde derived from betamethasone, which shows a different Z/E preference under identical acidic conditions [1]. This isomer ratio is a direct result of the specific steric and electronic environment around the D-ring in the dexamethasone scaffold [1].

Corticosteroid degradation Mattox rearrangement Isomer-specific analysis

Dexamethasone-17(20)-enol-21-aldehyde Formation is Highly Favored in Aprotic Solvents, a Critical Distinction for Method Development

The formation of Dexamethasone-17(20)-enol-21-aldehyde is significantly accelerated and favored in aprotic solvent environments compared to protic solvents under acidic Mattox conditions [1]. This solvent-dependent behavior is consistent across the class of corticosteroid enol aldehydes but is particularly critical for dexamethasone, where the choice of solvent can dictate the rate and extent of impurity generation during forced degradation studies and formulation stability testing [1].

Reaction solvent effects Method development Impurity control

Distinct Melting Point (226-230°C) Provides a Robust, Non-Spectroscopic Criterion for Identity Confirmation

Dexamethasone-17(20)-enol-21-aldehyde exhibits a sharp melting point range of 226-230°C . This thermal property serves as a simple, yet powerful, orthogonal method for confirming the identity and purity of the compound upon receipt or before use as a reference standard, especially when compared to the parent drug dexamethasone or other related impurities which have different melting points.

Physicochemical characterization Reference standard qualification Identity testing

Key Industrial and Research Applications for Dexamethasone-17(20)-enol-21-aldehyde (6762-51-2) Based on Verifiable Differentiation


Analytical Method Development and Validation for Dexamethasone Drug Products

This compound is an essential reference standard for developing and validating stability-indicating HPLC or UPLC methods. Its unique Z-isomer dominance (~90%) under acidic conditions provides a specific retention time and UV spectral signature that allows for accurate quantification of this critical degradation product. Using this compound ensures that the analytical method can specifically resolve and measure the dexamethasone-derived enol aldehyde impurity, which is not possible with a generic enol aldehyde standard from another corticosteroid.

Forced Degradation Studies to Understand Dexamethasone Stability

As a primary degradation product formed via the Mattox rearrangement, Dexamethasone-17(20)-enol-21-aldehyde is a key marker for assessing the stability of dexamethasone drug substances and formulations. The knowledge that its formation is favored in aprotic solvents is critical for designing appropriate stress conditions (e.g., acidic and oxidative stress in aprotic media) that generate this specific impurity, thereby establishing the robustness of the formulation and its packaging.

Quality Control Release and Batch-to-Batch Consistency Testing

Pharmaceutical manufacturers use this well-characterized reference standard, with a known melting point of 226-230°C , for routine quality control testing of dexamethasone API and finished drug products. Its use ensures that impurity levels of this specific enol aldehyde remain below established limits, confirming batch-to-batch consistency and adherence to pharmacopoeial monographs and regulatory guidelines.

Reference Standard for ANDA/DMF Submissions

For generic drug manufacturers submitting Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for dexamethasone products, this compound serves as a qualified impurity reference standard [1]. Its comprehensive characterization data, including its specific isomer profile, supports the demonstration of analytical method specificity and accuracy, a key requirement for regulatory approval.

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